4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H7BrF3NO2S. It is a sulfonamide derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4,5-trifluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions with electrophiles like nitronium ions or halogens.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Electrophilic aromatic substitution: Reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Electrophilic aromatic substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl and bromine groups enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,3,4,5-tetrafluorobenzene: Another brominated and fluorinated aromatic compound used in organic synthesis.
4-bromo-1-fluoro-2-nitrobenzene: A brominated and fluorinated nitroaromatic compound with applications in the synthesis of anti-inflammatory agents.
Uniqueness
4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with bromine and trifluoromethyl substituents. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2S/c13-7-1-3-8(4-2-7)20(18,19)17-12-6-10(15)9(14)5-11(12)16/h1-6,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZOSHSPHZSFLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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